3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C7H12N2O It features a pyrrolidine ring fused with an azetidine ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine and azetidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with an azetidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(Azetidin-1-yl)pyrrolidine-1-carboxylic acid
Reduction: 3-(Azetidin-1-yl)pyrrolidine-1-methanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)pyrrolidine dihydrochloride: A similar compound with a dihydrochloride salt form, used in various research applications.
1-(1’-BOC-Azetidin-3’-yl)pyrrolidine: A derivative with a BOC-protected azetidine ring, used in synthetic chemistry.
Uniqueness
3-(Azetidin-1-yl)pyrrolidine-1-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research fields .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C8H14N2O/c11-7-9-5-2-8(6-9)10-3-1-4-10/h7-8H,1-6H2 |
InChI Key |
XDUSSJMZIQQDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CCN(C2)C=O |
Origin of Product |
United States |
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